2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorobenzyl group, a methoxyphenyl group, and a chromenyl cyanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate chlorobenzyl and methoxyphenyl precursors, followed by a series of reactions such as nucleophilic substitution, cyclization, and cyanation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-7-METHYL-5-OXO-4H,5H-PYRANO[4,3-B]PYRAN-3-CARBONITRILE .
Uniqueness
The uniqueness of 2-AMINO-4-{4-[(3-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific structural features, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-4-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-29-21-11-15(8-9-19(21)30-13-14-4-2-5-16(25)10-14)22-17(12-26)24(27)31-20-7-3-6-18(28)23(20)22/h2,4-5,8-11,22H,3,6-7,13,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWJOAXKDJFNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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